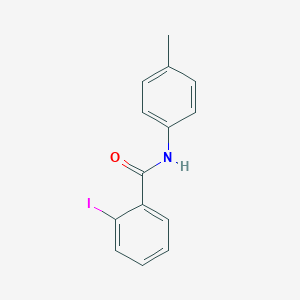

2-iodo-N-(4-methylphenyl)benzamide

Description

The compound 2-iodo-N-(4-methylphenyl)benzamide is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring an aryl iodide and an N-arylbenzamide framework, positions it as a versatile intermediate for constructing more complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIOTGMBHQHDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354463 | |

| Record name | Benzamide, 2-iodo-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62303-05-3 | |

| Record name | Benzamide, 2-iodo-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo N 4 Methylphenyl Benzamide and Structural Congeners

Amide Bond Formation Strategies for 2-Iodobenzamides

The construction of the amide linkage is a cornerstone in the synthesis of 2-iodo-N-(4-methylphenyl)benzamide. This is typically achieved by reacting an activated carboxylic acid derivative with an amine.

Acylation of 4-Methylaniline with 2-Iodobenzoic Acid Derivatives

A direct and common method for synthesizing this compound involves the acylation of 4-methylaniline (p-toluidine) with 2-iodobenzoic acid or its activated derivatives. The direct reaction between the carboxylic acid and the amine is generally not spontaneous and requires activation of the carboxylic acid. A common approach is the conversion of 2-iodobenzoic acid to its more reactive acyl chloride. For instance, treatment of 2-iodobenzoic acid with oxalyl chloride in a solvent like dichloromethane (B109758) (CH2Cl2) can yield 2-iodobenzoyl chloride. rsc.org This intermediate can then react with 4-methylaniline to form the desired amide. rsc.org

A gram-scale synthesis of 2-iodo-N-(p-tolyl)benzamide has been reported, demonstrating the practical application of this methodology. rsc.org In a typical procedure, 2-iodobenzoic acid is coupled with p-toluidine (B81030) in the presence of a coupling agent and a base.

Advanced Coupling Reagents and Conditions for Amide Synthesis

To facilitate amide bond formation under milder conditions and with higher yields, a variety of advanced coupling reagents have been developed. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other effective coupling systems include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). nih.gov These reagents offer rapid and efficient coupling with minimal racemization. nih.govresearchgate.net

The choice of solvent and base is also crucial for the success of these coupling reactions. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, while tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often used as bases to neutralize the acid formed during the reaction. nih.govacs.org

| Coupling Reagent System | Base | Solvent | Temperature | Yield | Reference |

| EDC/HOBt | DIPEA | DMF | Room Temp | Good | nih.govacs.org |

| PyBOP | DIPEA | DMF | Room Temp | High | nih.gov |

| HBTU/HOBt | DIPEA | DMF | Room Temp | High | nih.govresearchgate.net |

| HATU | DIPEA | DMF | Room Temp | High | nih.gov |

Functional Group Transformations and Late-Stage Functionalization Leading to the this compound Core

An alternative approach to the synthesis of this compound involves the formation of the amide bond first, followed by the introduction of the iodine atom, or the conversion of another halogen to iodine.

Regioselective Iodination of Pre-formed N-(4-methylphenyl)benzamide Scaffolds

The direct iodination of a pre-formed N-(4-methylphenyl)benzamide scaffold presents a viable synthetic route. Electrophilic iodinating agents are employed to introduce an iodine atom onto the benzoyl moiety. A widely used and effective reagent for this purpose is N-iodosuccinimide (NIS). organic-chemistry.org The regioselectivity of the iodination is influenced by the directing effects of the amide group and can be controlled by the reaction conditions. The use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid, can activate NIS and enhance the rate and regioselectivity of the iodination, typically favoring the ortho position of the benzoyl group. organic-chemistry.orgresearchgate.net Iron(III)-catalyzed iodination with NIS has also been shown to be highly regioselective. acs.org

| Iodinating Agent | Catalyst/Additive | Solvent | Temperature | Outcome | Reference |

| NIS | Trifluoroacetic Acid (cat.) | Acetonitrile | Room Temp | High yield, regioselective | organic-chemistry.orgresearchgate.net |

| NIS | Iron(III) Triflimide (cat.) | Dichloroethane | Mild | High yield, high regioselectivity | acs.org |

| I2 | Pd(OAc)2 (cat.), CsOAc | DMSO | 65 °C | Ortho-iodination | nih.gov |

Conversion of Related Halogenated Benzamides

The target compound can also be synthesized from other halogenated precursors, such as 2-bromo- or 2-chloro-N-(4-methylphenyl)benzamide, through a halogen exchange reaction, commonly known as the Finkelstein reaction. Current time information in Bangalore, IN.nih.gov This reaction typically involves treating the bromo- or chloro-analog with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The success of this transformation on aryl halides often requires a catalyst. Copper(I) and nickel(II) complexes have been shown to effectively catalyze the Finkelstein reaction for aryl halides, allowing the conversion of aryl bromides and even chlorides to aryl iodides under milder conditions than uncatalyzed methods. Current time information in Bangalore, IN.nih.govbeilstein-journals.org For example, a copper(I) iodide catalyst in the presence of a diamine ligand can promote the exchange of a bromine atom for an iodine atom on the aromatic ring. nih.govbeilstein-journals.org

| Precursor | Catalyst System | Iodide Source | Solvent | Temperature | Reference |

| 2-Bromo-N-(4-methylphenyl)benzamide | CuI / Diamine ligand | NaI | Dioxane | 110 °C | nih.govbeilstein-journals.org |

| 2-Bromo-N-(4-methylphenyl)benzamide | Ni(COD)2 / BOX ligand | NaI | Dioxane | 80-100 °C | Current time information in Bangalore, IN. |

| 2-Chloro-N-(4-methylphenyl)benzamide | Ni(COD)2 / BOX ligand | NaI | Dioxane | 100 °C | Current time information in Bangalore, IN. |

Multicomponent and Cascade Reactions for Constructing Iodobenzamide Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs can be envisioned for the construction of the this compound core or its more complex derivatives.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity. nih.govacs.org A plausible Ugi reaction to access a precursor to the target molecule could involve the reaction of 2-iodobenzoic acid, 4-methylaniline, an aldehyde, and an isocyanide. acs.orgacs.org Subsequent transformations of the Ugi product could then yield the desired benzamide (B126). For instance, a multicomponent reaction of p-toluidine, 2-iodobenzaldehyde, acetic acid, and tert-butyl isonitrile, followed by a palladium-catalyzed intramolecular arylation, has been reported to yield a (carbamoyl)dihydrophenanthridine, demonstrating the utility of 2-iodoaryl compounds in MCRs. acs.org

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide elegant pathways to complex structures from 2-iodobenzamide (B1293540) precursors. For example, palladium-catalyzed cascade reactions of N-propargyl-2-iodobenzamides with arylboronic acids have been used to synthesize 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgnih.gov Similarly, copper-catalyzed three-component reactions of 2-iodobenzamides, terminal alkynes, and pyrrole (B145914) or indole (B1671886) derivatives can lead to 3,3-disubstituted isoindolinone derivatives. researchgate.netd-nb.info These strategies highlight the versatility of the 2-iodobenzamide scaffold in constructing more complex molecular architectures.

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

| Ugi-type Reaction | 2-Iodobenzoic acid, p-toluidine, aldehyde, isocyanide | - | Forms a complex adduct for further transformation. | acs.orgacs.org |

| Palladium-catalyzed Cascade | N-propargyl-2-iodobenzamide, arylboronic acid | PdCl2 | Forms polycyclic structures. | beilstein-journals.orgnih.gov |

| Copper-catalyzed 3-Component Reaction | 2-Iodobenzamide, terminal alkyne, pyrrole/indole | Copper oxide | Creates a quaternary center. | researchgate.netd-nb.info |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo N 4 Methylphenyl Benzamide

Reactivity of the Aryl Iodide Moiety

The aryl iodide group is a versatile functional group in organic synthesis. The C-I bond is relatively weak compared to other carbon-halogen bonds, making it susceptible to cleavage and subsequent functionalization. This property is exploited in numerous synthetic methodologies.

The activation of the C-I bond via oxidative addition to a low-valent transition metal center is a cornerstone of modern cross-coupling chemistry. This process enables the formation of new carbon-carbon and carbon-heteroatom bonds, making 2-iodo-N-(4-methylphenyl)benzamide a valuable substrate for building molecular complexity.

Palladium catalysts are highly effective for activating the C-I bond in substrates like this compound. This activation facilitates a variety of C-C bond-forming reactions. For instance, N-(2-iodoaryl)benzamides can undergo a domino Larock annulation/dearomative Heck reaction. scholaris.ca In such a sequence, the substrate first reacts to form an indole (B1671886), which then undergoes an intramolecular dearomative Heck reaction to yield complex heterocyclic structures. scholaris.ca The high reactivity of the C-I bond facilitates the initial oxidative addition to the Pd(0) catalyst, which is the first step in many catalytic cycles, including Heck, Suzuki, and Sonogashira couplings. acs.org The efficiency of these transformations is often enhanced by the use of electron-rich phosphine (B1218219) ligands, which promote the oxidative addition step. researchgate.net

Table 1: Representative Palladium-Catalyzed Reactions of Aryl Iodides

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl Alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Aryl Amine |

| Larock Annulation | Alkyne | Pd(OAc)₂, Base | Indole/Heterocycle |

This table represents typical conditions for palladium-catalyzed reactions involving aryl iodides and is illustrative of the potential transformations for this compound.

Copper catalysis provides a powerful alternative and complement to palladium for C-I bond functionalization, particularly for forming carbon-heteroatom bonds (Ullmann condensation) and for promoting cyclization cascades. Research has demonstrated that 2-iodo-N-phenyl benzamides are excellent substrates for copper-catalyzed tandem reactions. researchgate.net For example, in the presence of a copper catalyst, 2-iodo-N-phenyl benzamides can react with acyclic 1,3-diketones to afford isocoumarin (B1212949) derivatives through a sequential C-C/C-O coupling process. researchgate.net This transformation highlights the ability of copper to orchestrate complex bond formations in a single operation. The general utility of copper in promoting C-N and C-O bond formation has been recognized since the pioneering work of Ullmann and Goldberg. acs.org These reactions are fundamental for the synthesis of nitrogen- and oxygen-containing heterocycles. acs.orgresearchgate.net

Table 2: Copper-Catalyzed Tandem Cyclization of 2-Iodo-N-phenylbenzamides with 1,3-Diketones

| 2-Iodo-N-arylbenzamide Substrate | 1,3-Diketone | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2-Iodo-N-phenylbenzamide | Acetylacetone | CuI | K₂CO₃ | DMF | 3-Methyl-4-acetyl-isocoumarin | Good | researchgate.net |

| 2-Iodo-N-(p-tolyl)benzamide | Benzoylacetone | CuI | K₃PO₄ | DMF | 3-Phenyl-4-acetyl-isocoumarin derivative | Good | researchgate.net |

Data is representative of the study on copper-catalyzed reactions of 2-halo-N-phenyl benzamides. researchgate.net

Nickel catalysis has emerged as a cost-effective and highly effective method for the transformation of aryl halides. The reactivity of nickel often complements that of palladium, showing unique selectivity in certain reactions. For substrates like this compound, nickel catalysts can be employed in Larock-type heteroannulation reactions. rsc.org For instance, the closely related compound 2-iodo-5-methyl-N-(p-tolyl)benzamide reacts with 1,2-diphenylethyne in the presence of a nickel catalyst (Ni(dppp)Cl₂) to yield the corresponding substituted isoquinolinone in excellent yield (97%). rsc.org Nickel catalysts are also effective in intramolecular Mizoroki–Heck reactions to generate phenanthridinone derivatives and in cycloisomerization reactions of aryl iodides. utoronto.caacs.org The presence of an iodide additive can sometimes facilitate these reactions by promoting the formation of a more reactive nickelate complex or by accelerating key steps in the catalytic cycle. acs.org

Table 3: Nickel-Catalyzed Heteroannulation of 2-Iodo-N-(p-tolyl)benzamides with 1,2-Diphenylethyne rsc.org

| Benzamide (B126) Substrate | Catalyst | Base | Solvent | Product Yield |

| 2-Iodo-5-methyl-N-(p-tolyl)benzamide | Ni(dppp)Cl₂ | Et₃N | Dioxane | 97% |

| 5-Fluoro-2-iodo-N-(p-tolyl)benzamide | Ni(dppp)Cl₂ | Et₃N | Dioxane | 96% |

| 2-Iodo-4,5-dimethoxy-N-(p-tolyl)benzamide | Ni(dppp)Cl₂ | Et₃N | Dioxane | 88% |

This table is based on data for closely related analogues of the title compound, demonstrating the utility of nickel catalysis for this class of molecules. rsc.org

While transition metal-catalyzed reactions are predominant, the iodo group on the aromatic ring can also participate in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for simple aryl iodides unless the ring is activated by strong electron-withdrawing groups. The reactivity of the C-I bond allows for its replacement by various nucleophiles. smolecule.comsmolecule.com Common nucleophiles for this type of transformation include thiols and azides, leading to the formation of new C-S or C-N bonds, respectively. smolecule.comsmolecule.com

The iodo group can play a critical role in directing or enabling molecular rearrangements, often by participating in an initial cyclization event. An example of this is seen in the ICl-promoted cyclization of N-(4-methylphenyl)propiolamides, which are structurally related to the title compound. thieme-connect.com This reaction proceeds via an intramolecular electrophilic ipso-iodocyclization to form an 8-methylenespiro[4.5]triene intermediate. thieme-connect.com This spirocyclic intermediate, containing the iodo group, can then undergo further rearrangements. For example, spirocyclohexadienones formed via iodocyclization of diaryl acetylenes have been shown to rearrange into 9-iodophenanthrenes through a selective 1,2-migration, a process enabled by the initial iodine-mediated reaction. thieme-connect.com Additionally, rearrangements can be induced using hypervalent iodine reagents, where the iodo-substituent can be oxidized in situ to a higher-valent state that facilitates the rearrangement. rsc.org

Carbon-Iodine Bond Activation in Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Amide Linkage

The amide bond is a cornerstone of the molecule's reactivity, participating in several fundamental organic reactions. Its stability, a result of resonance, can be overcome under specific conditions to allow for transformations at the carbonyl carbon or the nitrogen atom.

The proton on the amide nitrogen (N-H) of this compound is acidic and can be removed by a base. This deprotonation is a critical initial step in numerous synthetic applications, particularly in metal-catalyzed reactions where the resulting amidate anion functions as a nucleophile. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent carbonyl group.

Deprotonation facilitates intramolecular cyclization reactions, a key strategy for synthesizing heterocyclic compounds. For instance, the deprotonated amide can participate in copper-catalyzed intramolecular C-N bond formation to yield phenanthridinone derivatives. This process often involves the initial formation of a copper-amide complex.

In the context of preparing N-Cbz amides, a strong base like lithium hexamethyldisilazide (LiHMDS) is used to deprotonate secondary amides, which then react with benzyl (B1604629) chloroformate. researchgate.net The resulting N-activated amides are more susceptible to further transformations. researchgate.net

Table 1: Bases Used in Reactions Involving Amide Deprotonation

| Base | Reaction Type | Reference |

| Potassium Carbonate (K2CO3) | Suzuki Coupling | iucr.org |

| Lithium Hexamethyldisilazide (LiHMDS) | N-Cbz Amide Synthesis | researchgate.net |

| t-BuOK | Intramolecular SNAr | researchgate.net |

| Various | General Heterocycle Synthesis | researchgate.net |

Amide Hydrolysis and Transamidation Pathways

Amide Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions, yielding 2-iodobenzoic acid and 4-methylaniline. While specific studies on this molecule are not detailed in the provided results, N-arylbenzamides, in general, undergo hydrolysis, which can be catalyzed by acids or bases. For example, some benzamide derivatives show hydrolysis to benzoic acid and the corresponding aniline (B41778) with yields of 88-90% after 8 hours.

Transamidation: This process involves the exchange of the amine moiety of the amide with another amine. Direct transamidation is challenging due to the high resonance stability of the amide bond. acs.org However, transition-metal catalysis has emerged as a powerful strategy to facilitate this transformation. Nickel-catalyzed systems, for example, have been developed for the direct transamidation of N-aryl benzamide derivatives with primary amines. acs.orgnih.gov These reactions often require additives like trimethylsilyl (B98337) chloride and a reductant such as manganese to proceed efficiently, affording the products in moderate to good yields. acs.orgnih.gov Catalyst-free methods have also been reported, sometimes requiring activation of the amide with groups like Boc or tosyl to increase reactivity. nih.gov

Table 2: Conditions for Nickel-Catalyzed Transamidation of N-Aryl Benzamides

| Catalyst System | Additive/Reductant | Solvent | Temperature | Yield | Reference |

| Ni(diglyme)Cl2 / Briphos | TMSCl / Mn | NMP | 160 °C | Moderate to Good | acs.orgnih.gov |

| Ni(glyme)Cl2 / terpyridine | TMSI / Mn | NMP | Not specified | 81% (for a model reaction) | scispace.com |

Note: Yields are general or for specific model reactions as reported in the sources.

Reactivity of the 4-Methylphenyl Substituent

The methyl group is an activating group, making the attached phenyl ring more susceptible to electrophilic aromatic substitution than an unsubstituted phenyl ring. It directs incoming electrophiles to the ortho and para positions. In the context of this compound, the positions ortho to the methyl group (and meta to the amide nitrogen) would be the primary sites for electrophilic attack.

Furthermore, the benzylic protons of the methyl group can be involved in reactions. The direct deprotonation of toluene (B28343) (a related structure) is difficult due to the weak acidity of its benzylic C-H bonds (pKa ≈ 43 in THF), typically requiring very strong bases. sciengine.com However, certain catalytic systems can facilitate the functionalization of such C-H bonds. For instance, the benzylic aroylation of toluenes with tertiary benzamides has been achieved using lithium diisopropylamide (LDA), which proceeds through a directed ortho-lithiation mechanism. sciengine.com While this applies to a different reaction class, it highlights the potential for reactivity at the methyl group under specific basic conditions.

The p-tolyl group also influences the outcomes of broader reactions. For example, in the synthesis of 1,2,3-triazole-fused polycyclic systems, the electronic nature of the substituent on the N-phenyl ring (including p-tolyl) can affect reaction yields. researchgate.net

Catalytic Applications and Role As Ligands/pre Catalysts

Derivatives of 2-Iodo-N-(4-methylphenyl)benzamide as Ligands in Transition Metal Catalysis

While the direct application of this compound as a ligand in transition metal-catalyzed cross-coupling reactions is not extensively documented, the broader class of 2-iodobenzamides has been shown to participate in and be activated by transition metal complexes. A notable example is the copper-photocatalyzed selective α-C(sp³)–H sulfonylation of amides. In this process, a copper complex, specifically a (4-Tol)₂-BINAP copper complex, activates the 2-iodobenzamide (B1293540). This activation facilitates the generation of aryl radicals, which then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) process to produce α-amidoalkyl radicals. This key step enables the subsequent sulfonylation. A wide array of 2-iodobenzamides and sodium sulfinates are compatible with this method, yielding sulfonylation products in high yields. acs.org This reaction showcases the potential for transition metal complexes to interact with the 2-iodobenzamide scaffold, highlighting its utility in facilitating complex organic transformations.

Chalcogen Bonding Catalysis Utilizing Iodobenzamide Derivatives (e.g., Tellurium-based Catalysts for CO2 Mitigation)

Derivatives of iodobenzamide have emerged as effective scaffolds for the development of chalcogen bonding catalysts. Chalcogen bonding is a non-covalent interaction involving the electrophilic region of a chalcogen atom (such as sulfur, selenium, or tellurium) and a Lewis base. This interaction has been harnessed for catalytic activation in various chemical transformations.

A significant application in this area is the use of tellurium-based catalysts derived from 2-iodobenzamides for carbon dioxide (CO₂) mitigation. Researchers have developed 2-benzamide tellurenyl iodides that act as pre-catalysts for the conversion of CO₂ and epoxides into cyclic carbonates. The Lewis acidic nature of the tellurium center and the Lewis basic nature of the nitrogen atom in these molecules are crucial for the activation of the substrates. These catalysts have demonstrated high turnover frequencies (TOF) and turnover numbers (TON) under solvent-free conditions and at atmospheric pressure of CO₂, making them promising for sustainable chemical synthesis.

The catalytic cycle is believed to proceed through the formation of a catalytically active Te-N heterocycle. These tellurium-based catalysts have also been successfully employed in the synthesis of 1,3-diaryl ureas from anilines and CO₂.

| Catalyst Derivative | Reaction Type | Key Findings | Turnover Frequency (TOF) | Turnover Number (TON) |

|---|---|---|---|---|

| 2-Benzamide tellurenyl iodides | Cyclic carbonate synthesis from CO₂ and epoxides | Effective under solvent-free conditions at 1 atm CO₂. | Up to 1447 h⁻¹ | Up to 4343 |

| 2-Benzamide tellurenyl iodides | 1,3-Diaryl urea (B33335) synthesis from CO₂ and anilines | High yields (up to 95%) for a variety of substrates. | Not Reported | Not Reported |

Development of Metal-Free Catalytic Systems from the Benzamide (B126) Scaffold

The benzamide scaffold, particularly with an iodo-substituent, is also instrumental in the development of metal-free catalytic systems. These systems often leverage the unique properties of the iodine atom, such as its ability to form hypervalent species or participate in halogen bonding.

One area of application is in hypervalent iodine catalysis. Iodobenzamides can be oxidized to form cyclic hypervalent iodine(III) species. rsc.org For instance, the oxidation of an iodobenzamide with N-bromosuccinimide (NBS) can generate a bromo benziodoxole, which can then catalyze the rearrangement of imides. rsc.org This type of catalysis avoids the use of transition metals, offering a more environmentally friendly approach.

Furthermore, N-iodobenzoyl derivatives have been utilized in photoinduced organocatalysis. For example, the synthesis of isoindoloindolones has been achieved using N-iodobenzoyl indoles through a process facilitated by an excited phenolate (B1203915) catalyst. nih.gov Mechanistic studies have confirmed a direct single-electron transfer pathway from the excited phenolate to the N-iodobenzoyl indole (B1671886). nih.gov This approach allows for the synthesis of biologically relevant molecules, including ligands for melatonin (B1676174) MT3 and 5-HT6 receptors. nih.gov

The iodine atom in the iodobenzamide scaffold can also act as a halogen bond donor. rsc.orgresearchgate.net While not directly demonstrated with this compound itself, related iodo-imidazolium-based compounds have been employed as halogen bond donor catalysts in reactions like the Mukaiyama aldol (B89426) reaction. rsc.org This highlights the potential for designing metal-free catalytic systems based on the halogen bonding capabilities of the iodo-substituent on the benzamide core.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-iodo-N-(4-methylphenyl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the chemical environment of each atom can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H), the eight aromatic protons distributed across two separate rings, and the three protons of the methyl group. The chemical shift (δ) of the amide proton is typically observed as a broad singlet in the downfield region (around δ 10.2 ppm in DMSO-d₆), a characteristic feature of N-aryl benzamides. The protons on the 4-methylphenyl (p-tolyl) ring typically appear as two distinct doublets (an AA'BB' system) due to their symmetry, while the four protons on the 2-iodobenzoyl ring display more complex splitting patterns due to their unique electronic environments and coupling interactions. rsc.org The methyl group protons would appear as a sharp singlet around δ 2.3 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for all 14 carbon atoms in the molecule. The carbonyl carbon (C=O) is typically found in the highly deshielded region of the spectrum (δ 165-167 ppm). rsc.org The carbon atom bearing the iodine (C-I) is also significantly shifted to a characteristic range (around δ 92 ppm), which is a key indicator of its presence. rsc.org The remaining aromatic carbons and the methyl carbon appear at their expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | ~10.2 (s, 1H) | - |

| Carbonyl (C=O) | - | ~167 |

| 2-Iodobenzoyl Ring (C1-C6) | 7.1 - 7.9 (m, 4H) | 92 (C-I), 128-142 (aromatic C) |

| 4-Methylphenyl Ring (C1'-C6') | ~7.2 (d, 2H), ~7.6 (d, 2H) | 120-140 (aromatic C) |

| Methyl (CH₃) | ~2.3 (s, 3H) | ~21 |

Note: Predicted values are based on data from analogous compounds like 2-iodo-N-phenylbenzamide and N-(4-methylphenyl)benzamide. rsc.org 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

While 1D NMR suggests a structure, 2D NMR experiments provide unambiguous proof of atomic connectivity and spatial relationships. For a molecule like this compound, these techniques are indispensable for assigning every signal correctly. tu-dortmund.deresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show clear correlations between the neighboring protons within the 2-iodobenzoyl ring and within the 4-methylphenyl ring, confirming the proton assignments for each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations would include the amide proton (N-H) to the carbonyl carbon and to carbons on both the 2-iodobenzoyl and 4-methylphenyl rings. These correlations are crucial for confirming that the two aromatic rings are linked via the amide functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation around the rotatable amide bond. For instance, a NOESY experiment could reveal spatial proximity between the amide N-H proton and specific protons on the 2-iodobenzoyl ring, providing insight into the molecule's three-dimensional structure. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By detecting the absorption or scattering of infrared radiation, these methods identify the functional groups present and provide information about bonding and intermolecular interactions.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands that confirm its key functional groups. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1646-1662 cm⁻¹. rsc.orgnih.gov The N-H stretching vibration of the secondary amide typically appears as a distinct band in the region of 3235-3415 cm⁻¹. rsc.orgnih.gov Other significant bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1470-1597 cm⁻¹ region). nih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3235 - 3415 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1646 - 1662 | Strong |

| N-H Bend (Amide II) | 1530 - 1597 | Medium-Strong |

| C=C Stretch (Aromatic) | 1470 - 1597 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Weak-Medium |

Note: Frequencies are based on data from analogous compounds. rsc.orgnih.govias.ac.in

The position and shape of the N-H and C=O stretching bands in the FT-IR spectrum are sensitive to hydrogen bonding. In the solid state, amides like this compound are expected to form strong intermolecular N-H···O=C hydrogen bonds, which typically cause the N-H stretching frequency to shift to a lower wavenumber (broaden and move to the right) compared to its position in a dilute, non-polar solution. These hydrogen bonds link molecules into chains or dimeric structures, significantly influencing the crystal packing. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). acs.org

For this compound, with the molecular formula C₁₄H₁₂INO, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula. For example, the sodium adduct, [C₁₄H₁₂INONa]⁺, has a calculated mass of 359.9861, and a measured value close to this would confirm the compound's identity. rsc.org

In addition to providing a precise molecular weight, mass spectrometry can induce fragmentation of the molecule. Analyzing the resulting fragment ions (the MS/MS spectrum) can further corroborate the proposed structure. A common fragmentation pathway for this molecule would be the cleavage of the amide bond, leading to the formation of characteristic ions such as the 2-iodobenzoyl cation and the 4-methylaniline radical cation, providing further evidence for the connectivity of the molecular components.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, XRD reveals how individual molecules pack together in the crystal lattice, governed by various non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking.

While a specific crystal structure for this compound is not publicly available, extensive research on closely related analogues, such as 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide, provides significant insight into the structural characteristics that can be anticipated for the target compound. nih.goviucr.orgnih.gov The analysis of these related structures serves as a robust proxy for understanding the molecular geometry and intermolecular forces at play.

In the crystal structure of 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 79.84(6)°. nih.gov The iodobenzene (B50100) ring is inclined to the amide plane by 52.01(1)°, while the N-phenyl ring is inclined by 28.45(5)°. nih.gov The crystal packing is primarily stabilized by N—H⋯O hydrogen bonds, which form chains of molecules. nih.goviucr.org Additionally, C—I⋯π(ring) halogen bonds and C—H⋯π(ring) interactions contribute to the formation of layered sheets within the crystal lattice, demonstrating the importance of these weaker forces in directing the supramolecular architecture. nih.goviucr.org

The presence of the methyl group on the N-phenyl ring in this compound would likely introduce subtle changes to the crystal packing compared to its non-methylated counterpart, potentially influencing the dihedral angles and the specific nature of the intermolecular contacts, but the fundamental interaction types (N—H⋯O hydrogen bonds, C—I⋯π halogen bonds) are expected to be preserved.

Representative Crystallographic Data for a Related Compound

The following table presents key crystallographic data for the closely related compound, 2-iodo-N-phenylbenzamide, which illustrates the type of detailed structural information obtained from a single-crystal X-ray diffraction analysis. iucr.orgresearchgate.net

| Parameter | Value for 2-iodo-N-phenylbenzamide (Compound II) |

|---|---|

| Chemical Formula | C13H10INO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8529 (3) |

| b (Å) | 9.1437 (4) |

| c (Å) | 10.4571 (5) |

| α (°) | 66.034 (2) |

| β (°) | 78.882 (2) |

| γ (°) | 85.760 (2) |

| Volume (ų) | 583.74 (5) |

| Z | 2 |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—I⋯π(ring) halogen bonds, C—H⋯π(ring) contacts |

Data sourced from Acta Crystallographica Section E. iucr.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Investigations of Chiral Benzamide (B126) Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound is itself an achiral molecule, its benzamide chromophore is frequently used as a "reporter group" in CD spectroscopy. nih.govsudanchemical.com By chemically attaching this chromophore to a chiral, non-chromophoric molecule (like an amino alcohol or diamine), a CD signal can be induced, allowing for the stereochemical analysis of the chiral moiety. tandfonline.com An achiral chromophore can acquire a chiral spectroscopic signature when it interacts with a chiral environment, a phenomenon known as induced chirality. nih.govresearchgate.netsynchrotron-soleil.fr

The principle often employed is the exciton (B1674681) chirality method. nih.govresearchgate.net This method is applicable when two or more chromophores are present in a chiral spatial arrangement. The through-space interaction (coupling) of their electric transition dipole moments results in a characteristic bisignate (two-branched) CD signal, known as a Cotton effect. The sign of this couplet (positive or negative) is directly related to the absolute configuration of the chiral centers that dictate the spatial orientation of the chromophores. researchgate.net

For benzamide derivatives, the strong π→π* transition of the benzoyl group around 230-250 nm is typically utilized. researchgate.net In a molecule containing two benzamide groups attached to a chiral scaffold, the relative orientation of these groups will determine the sign of the exciton-coupled CD spectrum. A positive exciton chirality (clockwise arrangement of the transition dipoles) results in a positive first Cotton effect (at longer wavelength) and a negative second Cotton effect (at shorter wavelength), and vice versa for a negative exciton chirality. researchgate.net The conformation of the amide C-N bond is a critical factor, as different conformers (E/Z) can lead to opposite Cotton effects. tandfonline.comresearchgate.net

Therefore, while CD spectroscopy cannot be applied to this compound in isolation, its derivatives formed with chiral amines or alcohols are excellent candidates for stereochemical elucidation using the exciton chirality method. The 2-iodo and 4-methyl substituents on the benzamide core would modify the electronic properties of the chromophore but would not change the fundamental principles of its application in CD spectroscopy.

Principles of the Exciton Chirality Method for Benzamides

This table illustrates the relationship between the spatial arrangement of two benzamide chromophores on a chiral molecule and the resulting CD spectrum.

| Spatial Arrangement of Transition Dipoles (Helicity) | Exciton Chirality | Sign of Cotton Effect at Longer Wavelength (First) | Sign of Cotton Effect at Shorter Wavelength (Second) |

|---|---|---|---|

| Clockwise (Right-handed) | Positive | Positive (+) | Negative (-) |

| Counter-clockwise (Left-handed) | Negative | Negative (-) | Positive (+) |

Theoretical and Computational Chemistry Studies of 2 Iodo N 4 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of organic molecules like 2-iodo-N-(4-methylphenyl)benzamide. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict key structural parameters.

DFT calculations also allow for the determination of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For analogous aromatic amides, this gap is influenced by the nature and position of substituents on the phenyl rings. In the case of this compound, the electron-withdrawing nature of the iodine atom and the electron-donating methyl group are expected to modulate the electronic distribution and the energies of the frontier molecular orbitals.

Table 1: Predicted Molecular and Electronic Properties from DFT Calculations for a Representative Benzamide (B126) Structure

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| C=O Bond Length | 1.23 Å |

| C-N (amide) Bond Length | 1.36 Å |

Note: The data in this table is representative of typical benzamide derivatives and serves as an illustrative example of the parameters obtained from DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the phenyl rings to the amide group. Conformational analysis and potential energy surface (PES) mapping are crucial for identifying the most stable conformers and the energy barriers between them.

The rotation around the C-N amide bond is generally restricted due to its partial double bond character, leading to the existence of cis and trans isomers. The trans conformation, where the two phenyl rings are on opposite sides of the C-N bond, is typically more stable. Further conformational flexibility arises from the rotation of the two aromatic rings relative to the plane of the amide group.

A relaxed PES scan, performed by systematically varying the key dihedral angles and calculating the corresponding energy at each step using DFT or other computational methods, can reveal the low-energy conformations. For similar N-phenylbenzamides, the global minimum energy structure often features a non-planar arrangement of the phenyl rings to minimize steric hindrance. The presence of the bulky iodine atom at the ortho position of one phenyl ring is expected to significantly influence the preferred conformation.

Investigation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

Intermolecular interactions play a pivotal role in the solid-state structure and properties of this compound. The molecule possesses functional groups capable of participating in both hydrogen and halogen bonding.

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystalline state, it is expected that molecules of this compound will form intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or dimeric motifs. vulcanchem.com These interactions are a dominant force in the crystal packing of many benzamide derivatives.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, reactions such as amide hydrolysis or cross-coupling reactions at the C-I bond can be modeled to understand the reaction pathways and identify the transition states.

DFT calculations can be used to map the potential energy surface of a reaction, locating the transition state structures and calculating the activation energies. For example, in a palladium-catalyzed cross-coupling reaction, computational studies can help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. vanderbilt.edu

For a hypothetical reaction, the calculated energy profile would reveal the Gibbs free energy of the reactants, products, intermediates, and transition states. This information provides a detailed picture of the reaction's feasibility and kinetics. For instance, studies on related systems have shown that the nature of substituents can have a pronounced effect on the activation barriers of cyclization reactions. vanderbilt.edu

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Reactant to Intermediate | TS1 | 15.2 |

| Intermediate to Product | TS2 | 8.7 |

Note: This table provides a hypothetical example of data that can be obtained from computational studies of reaction mechanisms.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, such as in various solvents. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions over time.

In solution, the solvent can have a significant impact on the conformational preferences of the molecule. MD simulations can reveal how solvent molecules interact with the solute and how these interactions influence the equilibrium between different conformers. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

MD simulations on related iodo-phenyl-carboxamide compounds have been used to understand the flexibility of the molecule and the stability of intermolecular interactions in a dynamic environment. researchgate.net These simulations can provide insights into properties such as the radial distribution functions of solvent molecules around specific functional groups of the solute, offering a detailed picture of the solvation shell.

Derivatization and Scaffold Functionalization Beyond the Core Structure

Modifications at the 4-Methylphenyl Ring (e.g., further substitutions, ring modifications)

The 4-methylphenyl group, also known as the p-tolyl group, provides several opportunities for derivatization. The aromatic ring can undergo electrophilic substitution, and the methyl group can be functionalized.

Research on related N-aryl benzamides demonstrates the feasibility of introducing a variety of substituents onto the aniline-derived ring. For instance, studies on N-substituted aminobenzamides have shown that modifications can be made to the N-phenyl ring. dovepress.com While direct studies on 2-iodo-N-(4-methylphenyl)benzamide are limited, analogous reactions on N-(p-tolyl)benzamide and related structures provide insight. For example, the synthesis of N-(3-Amino-4-methylphenyl)benzamide is a key step in the production of several pharmaceuticals, indicating that functional groups like amino groups can be introduced onto the tolyl ring system. evitachem.com

Further derivatization could involve reactions targeting the methyl group. Standard radical halogenation could convert the methyl group to a bromomethyl group, a versatile handle for subsequent nucleophilic substitution to introduce a wide array of functionalities. Additionally, oxidation of the methyl group could yield a carboxylic acid, providing another point for chemical diversification.

Table 1: Examples of Potential Modifications on the 4-Methylphenyl Ring

| Derivative Name | Modification Type | Potential Synthetic Route |

| 2-iodo-N-(3-amino-4-methylphenyl)benzamide | Ring Substitution (Amination) | Nitration followed by reduction |

| N-(4-(bromomethyl)phenyl)-2-iodobenzamide | Methyl Group Functionalization | Radical bromination (e.g., with NBS) |

| 4-((2-iodobenzamido)methyl)benzoic acid | Methyl Group Functionalization | Oxidation of the methyl group |

Modifications at the Benzoyl Ring (e.g., additional substituents at non-iodo positions)

Research into related 2-iodobenzamides shows that substituents can be readily incorporated onto the benzoyl ring. For example, studies have successfully utilized 2-iodobenzamide (B1293540) derivatives bearing additional halogens (5-bromo, 3-chloro, 5-fluoro) and electron-donating groups (methoxy, dimethoxy) in copper-catalyzed reactions. rsc.org These examples confirm that the 2-iodo-N-(p-tolyl)benzamide scaffold is tolerant to a range of functional groups on the benzoyl moiety.

The synthesis of these substituted precursors would typically start from the corresponding substituted benzoic acids, which are then converted to the target amide. For instance, 4-chloro or 4-nitro groups have been incorporated into the benzoyl ring of related N-substituted benzamides. nih.gov

Table 2: Examples of Synthesized Benzoyl-Ring-Modified 2-Iodobenzamide Analogs

| Compound | Benzoyl Ring Substituent | N-Substituent | Reference |

| 5-bromo-2-iodo-N-benzylbenzamide | 5-Bromo | Benzyl (B1604629) | rsc.org |

| 3-chloro-2-iodo-N-benzylbenzamide | 3-Chloro | Benzyl | rsc.org |

| 5-fluoro-2-iodo-N-benzylbenzamide | 5-Fluoro | Benzyl | rsc.org |

| 2-iodo-5-methoxy-N-benzylbenzamide | 5-Methoxy | Benzyl | rsc.org |

N-Substitution and Amide Moiety Modifications

The amide linkage itself is a hub for significant structural alteration. Modifications can include substitution at the nitrogen atom or a complete transformation of the amide functional group.

N-Substitution: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or aryl groups. While many syntheses focus on creating the secondary amide, subsequent N-alkylation or N-arylation is a common strategy for building molecular complexity. For instance, N-substituted benzamides, including those with propargyl groups on the nitrogen atom, have been used in copper-catalyzed tandem reactions. thieme-connect.com This demonstrates that the amide nitrogen of a 2-iodobenzamide can be functionalized, for example, with a propargyl group, which can then participate in further cyclization reactions.

Amide Moiety Modification: The carbonyl group of the amide can be transformed. A notable example is the conversion of an amide to a thioamide. The reaction of N-(p-tolyl)benzamide with thionyl chloride followed by a thiating agent can produce the corresponding N-(p-tolyl)benzothioamide. nih.govmdpi.com This transformation replaces the oxygen atom of the carbonyl with a sulfur atom, significantly altering the electronic properties and hydrogen-bonding capabilities of the linkage. A one-pot protocol for this conversion involves chlorination with thionyl chloride to form an imidoyl chloride intermediate, which then reacts with a dithiocarbamate (B8719985) salt to yield the thioamide. nih.govresearchgate.net

Table 3: Examples of Amide Moiety Modifications

| Starting Material | Product | Transformation | Reagents | Reference |

| N-(p-tolyl)benzamide | N-(p-tolyl)benzothioamide | Thionation | 1. SOCl₂ 2. N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt | nih.govresearchgate.net |

| N-(p-tolyl)benzamide | N-((N-(p-tolyl)cyanamido)methyl)benzamide | Dehydrosulfurization | (Not specified for this direct product) | researchgate.net |

| 2-Iodobenzamide | 2-Iodo-N-(phenylcarbamoyl)benzamide | Curtius Rearrangement Intermediate | N-Acylbenzotriazole intermediate | thieme-connect.com |

These derivatization strategies highlight the chemical tractability of the this compound scaffold, making it a versatile building block for creating a diverse library of compounds for various scientific applications.

Strategic Applications in Complex Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Advanced Heterocyclic Compounds

The unique arrangement of functional groups in 2-iodo-N-(4-methylphenyl)benzamide makes it an ideal starting material for synthesizing a range of pharmacologically and materially significant heterocyclic scaffolds. The ortho-iodo-benzamide framework is pre-organized for intramolecular cyclization reactions, leading to the formation of fused ring systems with high efficiency and regioselectivity.

A significant application of 2-iodobenzamide (B1293540) derivatives, including 2-iodo-N-(p-tolyl)benzamide, is in the synthesis of indenoisoquinolines. These compounds are of considerable interest due to their biological activities, particularly as topoisomerase I inhibitors for cancer chemotherapy. researchgate.net A concise and effective route involves the copper(II)-catalyzed tandem reaction of a 2-iodobenzamide with a 1,3-indanedione derivative. acs.orgnih.gov This one-pot methodology facilitates the construction of the complex indenoisoquinoline core in moderate to good yields and has been successfully applied to the synthesis of clinically evaluated inhibitors like LMP-400 and LMP-776. nih.govntnu.edu.twresearchgate.net

The reaction is typically performed using a copper(II) salt, such as copper(II) chloride, in the presence of a base like cesium carbonate. nih.govresearchgate.net The process demonstrates the utility of 2-iodobenzamides as key building blocks for accessing medicinally relevant fused heterocyclic systems. acs.orgresearchgate.net

Table 1: Copper-Catalyzed Synthesis of Indenoisoquinoline Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst / Base | Solvent | Yield | Reference |

| 2-Iodobenzamide | 1,3-Indanedione | CuCl₂, Cs₂CO₃ | Acetonitrile | Moderate to Good | nih.govresearchgate.net |

Benzoxazoles: The 2-iodo-N-arylbenzamide scaffold is a direct precursor to 2-substituted benzoxazoles through intramolecular C-O bond formation. Copper-catalyzed Ullmann-type coupling reactions are commonly employed for this transformation. researchgate.net Research has demonstrated that N-(2-iodophenyl)benzamides can be efficiently cyclized using a catalytic amount of a copper(I) complex under relatively mild conditions to afford the desired benzoxazole (B165842) products. researchgate.net This intramolecular O-arylation is a powerful method for creating the benzoxazole ring system, which is a core structure in many pharmaceuticals and functional materials.

Benzothiazoles: The synthesis of benzothiazoles from this compound can be achieved through copper-catalyzed reactions that introduce a sulfur source. One effective method involves the reaction of 2-halobenzamides with sodium sulfide (B99878) (Na₂S). rsc.org This process facilitates a cascade of C-S bond formation followed by intramolecular condensation to yield the benzothiazole (B30560) ring. rsc.org Another approach utilizes carbon disulfide (CS₂) as the sulfur source in a copper-catalyzed consecutive reaction, which proceeds through the formation of both S-C and S-N bonds to construct the target heterocycle. researchgate.net Palladium catalysts have also been used to achieve the cyclization of thiobenzanilide (B1581041) derivatives, which can be formed from benzamides, to produce 2-substituted benzothiazoles. researchgate.net

Table 2: Synthesis of Benzoxazole and Benzothiazole Derivatives

| Target Heterocycle | Starting Material | Reagents / Catalyst | Key Transformation | Reference |

| Benzoxazole | N-(2-Iodophenyl)benzamide | Copper(I) Complex | Intramolecular C-O Cyclization | researchgate.net |

| Benzothiazole | 2-Iodobenzamide | Na₂S, CuI | C-S Coupling & Cyclization | rsc.org |

| Benzothiazole | 2-Iodobenzamide | CS₂, CuBr | Consecutive C-S/N-S Formation | researchgate.net |

Isoindolinone derivatives, another class of biologically active nitrogen heterocycles, can be synthesized from 2-iodo-N-substituted benzamides. A prominent method involves the palladium and copper co-catalyzed coupling of 2-iodobenzamides with terminal alkynes. This reaction, often a Sonogashira coupling followed by an intramolecular cyclization (amination of the alkyne), constructs the 3-methyleneisoindolin-1-one (B1254794) scaffold. Further transformations can then be performed on the exocyclic double bond.

Additionally, palladium-catalyzed cyclization-carbonylation of 2-alkynyl primary benzamides represents another route to isoquinolinone structures, highlighting the versatility of benzamide (B126) precursors in constructing varied heterocyclic cores. nii.ac.jp

Quinazolines and their oxidized counterparts, quinazolinones, are a cornerstone of medicinal chemistry with a wide array of pharmacological activities. acs.org The synthesis of these heterocycles can be approached using 2-halobenzamide precursors. An efficient copper-catalyzed consecutive reaction has been developed for synthesizing quinazolin-4(3H)-ones from 2-halobenzamides, aldehydes, and sodium azide. This process involves a sequence of copper-catalyzed SNAr, reduction, cyclization, and oxidation steps to build the final product.

The 2-iodo-N-phenyl benzamide framework is also a valuable precursor for the synthesis of isocoumarins, a class of lactones with diverse biological properties. A facile synthesis has been developed using a copper-catalyzed tandem C-C/C-O coupling strategy. researchgate.net This reaction combines 2-iodo-N-phenyl benzamides with acyclic 1,3-diketones as starting materials to rapidly assemble the isocoumarin (B1212949) core. researchgate.net

Precursors for Optoelectronic and Functional Materials

Beyond its utility in synthesizing discrete heterocyclic molecules, this compound and related structures serve as building blocks for creating larger, functional materials. The amide linkage provides structural rigidity and the capacity for hydrogen bonding, while the iodo-aryl component allows for coupling reactions to build extended conjugated systems.

Benzamide derivatives are integral to the design of functional organic compounds, including those with applications as antioxidant agents and enzyme inhibitors. acs.orgnih.gov The stability and synthetic accessibility of the benzamide group make it a reliable component in molecular design. nih.gov Specifically, iodo-substituted aromatic compounds are crucial intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic optoelectronic devices. chembk.com The carbon-iodine bond is readily converted into other functionalities or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to construct the π-conjugated systems necessary for charge transport and light emission.

Furthermore, the principles of coupling and cyclization used for small molecules can be extended to create complex macrocycles and polymers. For instance, benzamide-containing macrocycles with butadiyne units have been synthesized for their unique optical and electronic properties. researchgate.net The reactivity of the iodoarene group in this compound makes it a candidate for incorporation into such advanced materials, where the resulting structures could exhibit tailored electronic, optical, or host-guest properties.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The strategic placement of functional groups in this compound provides a blueprint for its engagement in supramolecular chemistry and self-assembly processes. The molecule's architecture, featuring a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), an iodine atom capable of halogen bonding, and two aromatic rings, facilitates a variety of non-covalent interactions that can direct the formation of ordered, higher-order structures. While specific studies focusing exclusively on the self-assembly of this compound are not extensively detailed in the literature, the behavior of closely related benzanilide (B160483) and iodobenzamide derivatives provides a strong basis for understanding its potential in this field.

The primary interactions governing the self-assembly of such compounds are hydrogen bonding, halogen bonding, and π-π stacking interactions. In analogous systems like 2-iodo-N-phenylbenzamide, N-H⋯O hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or tapes. nih.gov For instance, molecules of 2-iodo-N-phenylbenzamide are known to form chains via N-H⋯O hydrogen bonds. nih.gov Similarly, in related benzanilides, this amide-to-amide hydrogen bond is a key element in directing the supramolecular architecture. researchgate.net

The iodine atom introduces the possibility of halogen bonding, a highly directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as an aromatic π-system or a carbonyl oxygen. In the crystal structure of 2-iodo-N-phenylbenzamide, inversion-related C-I⋯π(ring) contacts are observed, which, in conjunction with C-H⋯π interactions, help to organize the hydrogen-bonded chains into two-dimensional sheets. nih.gov The presence of the electron-donating methyl group on the phenyl ring of this compound could further influence these π-interactions.

The interplay of these various non-covalent forces can lead to the formation of complex and well-defined supramolecular architectures. For example, in the related compound 2-iodo-N-(4-nitrophenyl)benzamide, molecules are linked into chains by N-H⋯O hydrogen bonds, and these chains further assemble into sheets through C-H⋯O interactions. nih.gov This demonstrates how a hierarchy of interactions can build complexity. Although specific self-assembled morphologies like nanotubes or vesicles have not been reported for this compound itself, the fundamental directing motifs it possesses are consistent with those used to build such complex structures in other organic systems.

The combination of a robust hydrogen-bonding unit with the directional influence of halogen bonding and the cohesive nature of π-stacking makes this compound a molecule with significant potential for the rational design of supramolecular materials.

Interactive Data Tables

Table 1: Key Intermolecular Interactions in Related Benzamide Structures

This table summarizes the types of non-covalent interactions and resulting supramolecular motifs observed in compounds structurally related to this compound.

| Compound | Interaction Type | Supramolecular Motif | Reference |

| 2-Iodo-N-phenylbenzamide | N-H⋯O Hydrogen Bond | C(4) Molecular Chains | nih.gov |

| 2-Iodo-N-phenylbenzamide | C-I⋯π(ring) Halogen Bond | Sheets | nih.gov |

| 2-Iodo-N-(4-nitrophenyl)benzamide | N-H⋯O=C Hydrogen Bond | C4 Chains | nih.gov |

| 2-Iodo-N-(4-nitrophenyl)benzamide | C-H⋯O-N Hydrogen Bond | R4(4)(24) Rings forming sheets | nih.gov |

| Halogen-substituted benzanilides | N-H⋯O Hydrogen Bond | Chains | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-N-(4-methylphenyl)benzamide, and how can purity be maximized?

- Methodology : The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 4-methylaniline via Schotten-Baumann conditions. Key steps include:

- Activation of the carboxylic acid using thionyl chloride to form the acid chloride.

- Reaction with 4-methylaniline in a basic medium (e.g., aqueous NaOH) under controlled temperature (0–5°C).

- Purification via recrystallization from ethanol or column chromatography to achieve >95% purity .

- Data Contradiction : Yields may vary due to iodine’s steric and electronic effects. If low yields occur, alternative coupling agents like HATU or DCC can be tested .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry and absence of byproducts (e.g., look for deshielded aromatic protons near iodine).

- IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX for structure refinement.

- Mercury CSD 2.0 can visualize intermolecular interactions (e.g., C-I···π contacts) .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and distinguished?

- Experimental Design :

- Screen polymorphs via solvent recrystallization (e.g., ethanol vs. DMF).

- Use differential scanning calorimetry (DSC) to detect thermal transitions and powder XRD for lattice comparison .

- Data Analysis :

- In a study of analogous 2-iodo-N-(4-bromophenyl)benzamide, Form IIA showed 9.5% contribution from H···I interactions, absent in Form IIB. Similar directional interactions may govern polymorphism here .

Q. What role do intermolecular interactions play in the stability of this compound’s crystal lattice?

- Graph Set Analysis :

- Hydrogen bonds (N-H···O=C) and halogen bonds (C-I···π) dominate packing. For example, in related benzamides, C-H···π interactions contribute 20–25% to fingerprint plots .

- Computational Validation :

- Mercury’s Materials Module can quantify interaction motifs. Compare with Etter’s rules to predict packing efficiency .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) calculates iodine’s oxidative addition propensity in Suzuki-Miyaura reactions.

- Molecular docking (e.g., AutoDock Vina) models interactions with palladium catalysts to optimize ligand design .

- Validation :

- Compare predicted vs. experimental yields. Discrepancies may arise from solvent polarity or steric hindrance from the 4-methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.